Tetrabutylammoniumbromodiiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylammoniumbromodiiodide is a quaternary ammonium compound that has gained attention in various scientific fields due to its unique properties. It is composed of a tetrabutylammonium cation and a bromodiiodide anion. This compound is known for its role as a phase-transfer catalyst and its applications in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrabutylammoniumbromodiiodide can be synthesized through the reaction of tetrabutylammonium bromide with iodine in an appropriate solvent. The reaction typically involves mixing tetrabutylammonium bromide with iodine in a solvent like acetonitrile under reflux conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrabutylammoniumbromodiiodide undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the bromodiiodide anion acts as an oxidizing agent.
Reduction: The compound can also be reduced under specific conditions.
Substitution: It is commonly involved in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in substitution reactions, the tetrabutylammonium cation can be replaced by other cations, leading to the formation of new quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Tetrabutylammoniumbromodiiodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions, enhancing the efficiency and selectivity of these processes.
Biology: The compound is employed in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Industry: this compound is used in the production of specialty chemicals and in processes requiring phase-transfer catalysis.
Wirkmechanismus
The mechanism of action of tetrabutylammoniumbromodiiodide involves its role as a phase-transfer catalyst. The tetrabutylammonium cation facilitates the transfer of the bromodiiodide anion between different phases (e.g., aqueous and organic phases), thereby enhancing the reactivity of the anion in various chemical reactions. This mechanism is particularly useful in reactions where the reactants are not soluble in the same phase.
Vergleich Mit ähnlichen Verbindungen
- Tetrabutylammonium bromide
- Tetrabutylammonium iodide
- Tetrabutylammonium chloride
- Tetrabutylammonium fluoride
Comparison: Tetrabutylammoniumbromodiiodide is unique due to the presence of the bromodiiodide anion, which imparts distinct chemical properties compared to other tetrabutylammonium salts. For instance, while tetrabutylammonium bromide and tetrabutylammonium iodide are commonly used as phase-transfer catalysts, this compound offers enhanced reactivity in oxidation and substitution reactions due to the presence of both bromide and iodide ions.
Eigenschaften
Molekularformel |
C16H36BrI2N |
---|---|
Molekulargewicht |
576.18 g/mol |
InChI |
InChI=1S/C16H36N.BrI2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
HQEJIUVMVREIFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[Br-](I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.